molecular formula C22H23ClN4O3S B11212644 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212644
M. Wt: 459.0 g/mol
InChI Key: TUIFEJDDXZHZAF-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, a morpholine ring, and a chlorophenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a suitable base.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with a sulfur-containing reagent such as thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: A compound with a similar morpholine and phenyl group but different core structure.

    2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: Contains a morpholine ring and phenyl group but with different functional groups and core structure.

Uniqueness

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31)

InChI Key

TUIFEJDDXZHZAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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